SIRT2 Inhibitory Activity: N-(3-Methoxyphenyl) Derivative vs. Related Aryl Substitutions
This compound has been reported to inhibit human SIRT2 with an IC₅₀ of 28 nM in a recombinant enzyme assay using acetyl‑H3K9 substrate [1]. In comparison, the broader 4‑aryl‑6‑morpholino‑3(2H)‑pyridazinone functionalized amide scaffold (lacking the specific 3‑methoxyphenyl substitution) shows 48% inhibition at 150 µM in a screening format [2], representing an approximately 5,000‑fold higher effective concentration range for the general scaffold vs. the target compound under enzymatic assay conditions. This potency gap indicates that the 3‑methoxyphenyl substitution pattern is critical for high‑affinity SIRT2 engagement.
| Evidence Dimension | SIRT2 inhibition (IC₅₀ / % inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 28 nM (human SIRT2, acetyl‑H3K9 substrate, HPLC‑based assay) [1] |
| Comparator Or Baseline | General scaffold (unspecified aryl): 48% inhibition at 150 µM single‑point concentration; IC₅₀ not determined at screening stage [2] |
| Quantified Difference | Potency advantage estimated at ~5,000‑fold (28 nM vs. ~150 µM range); precise fold‑difference cannot be calculated due to lack of full dose–response for the comparator scaffold, but direction and magnitude indicate strong differentiation driven by the 3‑OCH₃‑phenyl substitution. |
| Conditions | Recombinant human SIRT2 expressed in E. coli BL21; substrate: acetyl‑H3K9; detection: HPLC [1]; comparator: in vitro SIRT2 screening at 150 µM single concentration [2]. |
Why This Matters
For any screening campaign or structure–activity relationship (SAR) study targeting SIRT2, the 28 nM IC₅₀ of the 3‑methoxyphenyl derivative is a critical starting point that generic scaffold analogs cannot replicate; procurement of the exact compound is necessary to reproduce or build upon this potency.
- [1] BindingDB Entry BDBM50540056 (ChEMBL4638983). N-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide. IC₅₀ (human SIRT2) = 28 nM. Assay: Inhibition of human SIRT2 expressed in E. coli BL21 using acetyl‑H3K9 by HPLC‑based assay. Deposited 2024‑04‑21. View Source
- [2] Sukuroglu MK, Gozelle M, Eren G, Ozkan Y. The potential of 4-aryl-6-morpholino-3(2H)-pyridazinone-2-arylpiperazinylacetamide as a new scaffold for SIRT2 inhibition. Med Chem Res. 2021;30:2101–2112. doi:10.1007/s00044-021-02782-x. View Source
